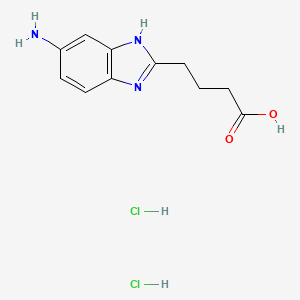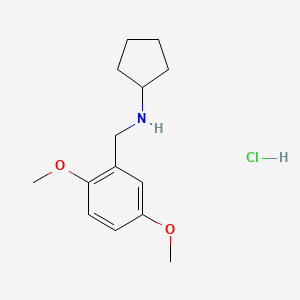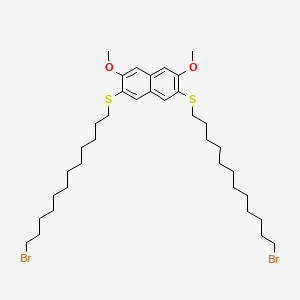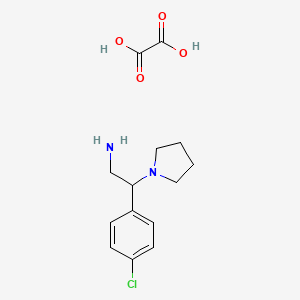![molecular formula C13H17BrN2O2 B1390079 3-{3-[(2-Bromoacétyl)amino]phényl}-N,N-diméthylpropanamide CAS No. 1138443-69-2](/img/structure/B1390079.png)
3-{3-[(2-Bromoacétyl)amino]phényl}-N,N-diméthylpropanamide
Vue d'ensemble
Description
“3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide” is a compound used for proteomics research . It has a molecular formula of C13H17BrN2O2 and a molecular weight of 313.2 .
Molecular Structure Analysis
This compound contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also has 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Applications De Recherche Scientifique
Synthèse d'agents antimicrobiens
Les chercheurs ont exploré l'utilisation de ce composé dans la synthèse de nouveaux agents antimicrobiens. Son incorporation dans les dérivés d'α-aminophosphonates a montré un potentiel dans le développement de nouveaux médicaments aux propriétés antimicrobiennes, en particulier contre les souches bactériennes Gram-positives et Gram-négatives .
Synthèse de composés hétérocycliques
Le composé est un précurseur clé dans la synthèse de divers composés hétérocycliques. Ces structures sont importantes en chimie médicinale en raison de leur présence dans de nombreux produits pharmaceutiques. Le groupe bromoacétyle en particulier est un élément de construction polyvalent pour créer des systèmes hétérocycliques polyfonctionnalisés .
Études d'activité biologique
En raison de ses caractéristiques structurelles, ce composé est utilisé dans l'étude des activités biologiques telles que les activités antiprolifératives et antimicrobiennes. C'est un point de départ pour la synthèse d'échafaudages hétérocycliques bioactifs, qui sont importants dans la découverte et le développement de médicaments .
Applications en chimie analytique
En chimie analytique, ce composé est utilisé pour développer des capteurs fluorescents. Ces capteurs sont basés sur des plateformes de coumarine polyfonctionnelles et sont utilisés pour détecter divers éléments bioactifs et polluants environnementaux .
Développement de médicaments antifongiques
Le composé a montré d'excellents résultats dans le développement de médicaments antifongiques. Ses dérivés ont été testés pour l'inhibition antifongique, révélant que certaines modifications peuvent conduire à des composés présentant des propriétés antifongiques significatives .
Mécanisme D'action
The mechanism of action of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide is not yet fully understood. However, it is believed that 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide acts as an inhibitor of enzymes, such as cytochrome P450 and proteases. In addition, 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to inhibit the activity of certain transporters, such as the MDR1 transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide are not yet fully understood. However, it has been shown to have inhibitory effects on enzymes and transporters, as well as to have an effect on the metabolism of drugs. In addition, 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to have an effect on the expression of certain genes, such as those involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide in lab experiments include its versatility and its ability to be synthesized in a variety of ways. It is also relatively easy to purify and can be stored for long periods of time. The main limitation of using 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide in lab experiments is the lack of knowledge about its mechanism of action and biochemical and physiological effects.
Orientations Futures
For 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide research include further exploration of its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug discovery, drug metabolism, and biochemistry. In addition, further research could be conducted on the synthesis of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide, and its potential uses in other areas of scientific research. Finally, further research could be conducted on the potential therapeutic applications of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide, such as its use as an inhibitor of enzymes and transporters, or its use as an activator of certain genes.
Propriétés
IUPAC Name |
3-[3-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-16(2)13(18)7-6-10-4-3-5-11(8-10)15-12(17)9-14/h3-5,8H,6-7,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHKPSFNDHEYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207347 | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138443-69-2 | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1389996.png)




![{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1390005.png)
![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)
![3-[(2,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390009.png)





